Antiplatelet Activity: (E)-Ethyl 2-(2-phenylhydrazono)acetate vs. Para-Hydroxy Analog
In a direct head-to-head comparison, the unsubstituted (E)-ethyl 2-(2-phenylhydrazono)acetate (compound 3a) was evaluated for antiplatelet activity against its para-hydroxy analog (compound 3m) [1]. The unsubstituted compound 3a exhibited an IC₅₀ of 420 µM against arachidonic acid (AA)-induced platelet aggregation, while the para-hydroxy derivative 3m showed a 3.6-fold lower IC₅₀ of 117 µM [1]. Against adenosine diphosphate (ADP)-induced aggregation, 3a had an IC₅₀ of 717 µM compared to 401 µM for 3m, a 1.8-fold difference [1].
| Evidence Dimension | Inhibition of platelet aggregation (IC₅₀) |
|---|---|
| Target Compound Data | AA pathway: 420 µM; ADP pathway: 717 µM |
| Comparator Or Baseline | Para-hydroxy analog (3m): AA pathway: 117 µM; ADP pathway: 401 µM |
| Quantified Difference | 3a IC₅₀ is 3.6× higher (AA) and 1.8× higher (ADP) than 3m |
| Conditions | Human platelet-rich plasma; AA and ADP as inducers; concentration range 1–1000 µM |
Why This Matters
This data quantitatively demonstrates that the unsubstituted parent compound is a significantly less potent antiplatelet agent than its para-hydroxy analog, establishing it as the appropriate choice for SAR baseline studies or for applications where lower potency is desired.
- [1] Farhady S, Kobarfard F, Saghaei L, Rostami M. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Iranian Journal of Pharmaceutical Research. 2021;20(2):307-315. View Source
